molecular formula C11H16O3 B1606293 Benzene, 1,2-dimethoxy-4-(1-methylethoxy)- CAS No. 77106-50-4

Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-

Cat. No. B1606293
CAS RN: 77106-50-4
M. Wt: 196.24 g/mol
InChI Key: MWLNBEDFVCGBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-” is an organic compound . It is also known as veratraldehyde.


Molecular Structure Analysis

The molecular formula of “Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-” is C11H16O3 . It has a molecular weight of 196.24 g/mol.


Physical And Chemical Properties Analysis

“Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-” has a density of 1.1±0.1 g/cm3 . Its boiling point is 302.4±27.0 °C at 760 mmHg . The vapor pressure is 0.0±0.6 mmHg at 25°C . The enthalpy of vaporization is 52.1±3.0 kJ/mol . The flash point is 100.7±21.0 °C . The index of refraction is 1.532 .

Scientific Research Applications

Spectroscopy and Conductivity

A study focused on the synthesis of 2,5-Dimethoxy-1,4-bis[2-(3,4,5-trimethoxyphenyl)ethenyl]benzene, exploring its spectroscopic, conductivity, and solubility properties. This work highlights the molecular structure and dynamics of its isomers, providing valuable information for the development of materials with specific optical and electrical properties (Jacobs et al., 1993).

Antiferromagnetic Exchange Interaction

Another study synthesized 2,4-Dimethoxy-1,3,5-benzenetriyltris(N-tert-butyl nitroxide), analyzing its structure and magnetic properties. This research contributes to the understanding of molecular magnets and their potential applications in quantum computing and magnetic storage devices (Fujita et al., 1996).

Chemical Synthesis

Research on the preparation of 2,5-Dimethoxy-4-ethylthio-benzeneethanamine, a medical intermediate molecule, showcases the process of synthesizing complex organic molecules. This molecule's synthesis pathway, characterized by steps such as sulfonyl chloration and Vilsmeier reaction, is crucial for the development of pharmaceuticals and psychoactive compounds (Zhimin, 2003).

Material Science

A study on the reaction between trityl hexachloroantimonate and 1,2-dimethoxy-4-(1-propenyl) benzene revealed insights into the kinetics of polymerization processes. Such research aids in designing novel polymers with tailored properties for specific applications (Rooney, 1982).

Electrochemical Properties

Investigation into the electrochemical properties of dihydro-benzoxazine dimer derivatives, focusing on their crystal structures and interactions, sheds light on their potential as chelating agents for transition and rare-earth cations. Understanding these properties is fundamental for applications in catalysis and material science (Suetrong et al., 2021).

Mechanism of Action

Target of Action

The primary targets of 4-isopropoxy-1,2-dimethoxybenzene are phosphatidylglycerol and cardiolipin , which are components of the bacterial cell membrane . These targets play a crucial role in maintaining the integrity and function of the bacterial cell membrane.

Mode of Action

4-Isopropoxy-1,2-dimethoxybenzene interacts with its targets by binding to phosphatidylglycerol and cardiolipin. This interaction triggers cytoplasmic membrane damage, leading to the dissipation of proton motive force and accumulation of intracellular ATP .

Biochemical Pathways

The compound’s action affects the oxidative phosphorylation pathway in bacteria. This pathway is responsible for the production of ATP, the energy currency of the cell. Disruption of this pathway leads to energy depletion in the bacterial cell, inhibiting its growth and survival .

Pharmacokinetics

A study has shown that it can boost the efficacy of colistin, a commonly used antibiotic, against multidrug-resistant bacteria . This suggests that the compound may have favorable pharmacokinetic properties that enhance its bioavailability and therapeutic effect.

Result of Action

The action of 4-isopropoxy-1,2-dimethoxybenzene results in significant antibacterial activity against both Gram-positive and Gram-negative bacteria with permeabilized outer membranes . It causes damage to the bacterial cell membrane, leading to energy depletion and ultimately, bacterial cell death .

properties

IUPAC Name

1,2-dimethoxy-4-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16O3/c1-8(2)14-9-5-6-10(12-3)11(7-9)13-4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWLNBEDFVCGBCX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20227898
Record name Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-

CAS RN

77106-50-4
Record name Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077106504
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20227898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Reactant of Route 2
Reactant of Route 2
Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Reactant of Route 3
Reactant of Route 3
Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Reactant of Route 4
Reactant of Route 4
Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Reactant of Route 5
Reactant of Route 5
Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-
Reactant of Route 6
Reactant of Route 6
Benzene, 1,2-dimethoxy-4-(1-methylethoxy)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.